molecular formula C11H17N3O3 B2549571 tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate CAS No. 2168236-42-6

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Cat. No. B2549571
M. Wt: 239.275
InChI Key: DHSFZZRVPDBCKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate”, there are related compounds that have been synthesized. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . The synthesis involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Scientific Research Applications

Cycloaddition Reactions

The reactivity of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate derivatives in cycloaddition reactions has been studied, demonstrating their potential in synthesizing pyrazole derivatives. For instance, the experimental and computational investigation of the 1,3-dipolar cycloaddition of tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine highlights the formation of 5-amino pyrazole as a single regioisomer, which can be further functionalized (González et al., 2013).

Synthetic Methodologies

Research on the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate illustrates the versatility of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate in generating complex molecular structures, such as diketopiperazines, which are of interest due to their potential biological activities (Liu et al., 2012).

Crystallographic Studies

Crystallographic studies of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide insights into the structural aspects of these molecules, contributing to the understanding of their reactivity and interaction potentials (Kant et al., 2015).

Fluorescence Switching and Organogel Formation

The functionalization of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate derivatives has led to materials with intriguing properties, such as reversible mechanofluorochromic behavior and organogel formation. These materials show potential in sensing and materials science applications due to their ability to undergo fluorescence switching and form stable organogels in organic solvents (Sun et al., 2019).

Solid and Solution Phase Synthesis

A new reagent based on the tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate framework has been developed for the efficient synthesis of protected guanidines from primary and secondary amines. This highlights the compound's utility in synthetic chemistry for generating a wide range of biologically relevant molecules (Yong et al., 1999).

Sensory Materials

Studies on benzothiazole-modified carbazole derivatives show that tert-butyl carbazole derivatives can be used to detect volatile acid vapors, demonstrating the compound's potential in developing chemosensory materials (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-(1-ethyl-5-formylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-5-14-9(7-15)8(6-12-14)13-10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSFZZRVPDBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

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